

Solubility of Sodium 1-heptanesulfonate monohydrate in water and organic solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium 1-heptanesulfonate monohydrate

Cat. No.: B1324521

[Get Quote](#)

Solubility Profile of Sodium 1-heptanesulfonate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **sodium 1-heptanesulfonate monohydrate** in water and common organic solvents. The information is compiled from various sources to support its application in research, particularly in the development of analytical methods like High-Performance Liquid Chromatography (HPLC), where it is frequently used as an ion-pairing reagent.

Core Solubility Data

Sodium 1-heptanesulfonate monohydrate, a white crystalline powder, exhibits varying degrees of solubility in aqueous and organic media. While there are some discrepancies in reported qualitative descriptions, quantitative data is available for key solvents.

Quantitative Solubility Data

The available quantitative solubility data for **sodium 1-heptanesulfonate monohydrate** and its anhydrous form are summarized in the table below. It is important to note the distinction between the monohydrate and anhydrous forms, as the presence of water of hydration can influence solubility.

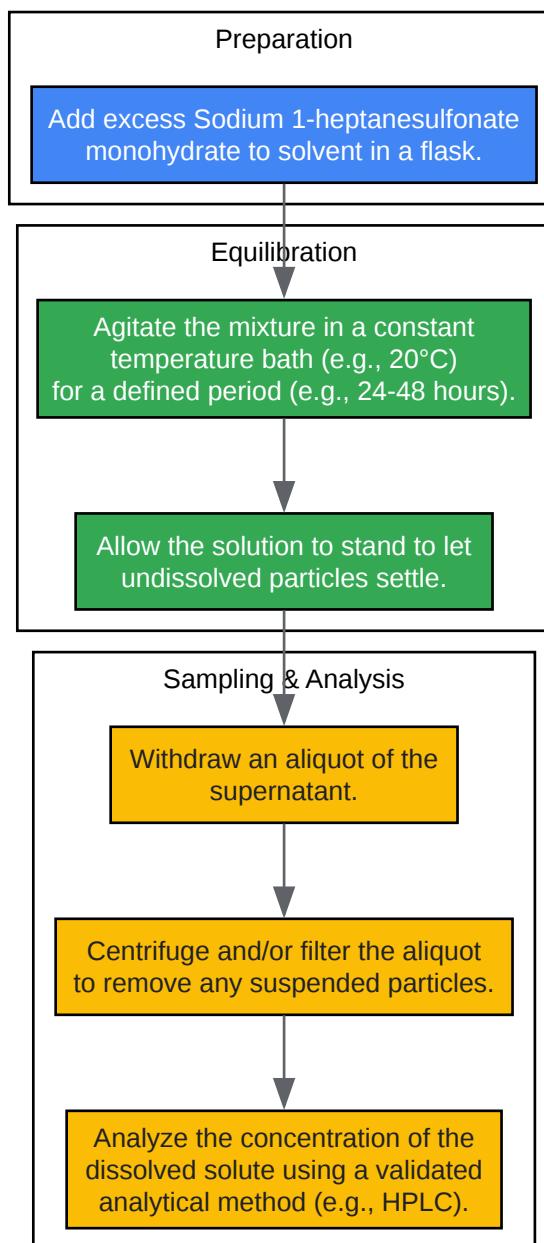
Compound Form	Solvent	Solubility	Observation
Monohydrate	Water	10% w/v (100 mg/mL) [1][2]	Clear, colorless solution[1][2]
Ethanol	0.4% w/v (4 mg/mL)[1] [2]	Clear solution[1][2]	
Methanol	0.4% w/v (4 mg/mL)[1] [2]	Clear solution[1][2]	
Anhydrous	Water	≥ 100 mg/mL[3][4]	-

It is worth noting that some sources describe the monohydrate form as "slightly soluble in water," which contrasts with the more definitive quantitative data provided by other suppliers.[5][6] This discrepancy may arise from differences in experimental conditions or purity of the material tested. For practical purposes, the quantitative value of 100 mg/mL in water is a more useful starting point for experimental design.

No specific quantitative solubility data were found for other common organic solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of **sodium 1-heptanesulfonate monohydrate** are not readily available in the public domain, a standardized method can be employed. The following protocol is adapted from the OECD Guideline 105 (Flask Method), which is a widely accepted method for determining the water solubility of substances.[7][8][9]


Principle of the Method

A supersaturated solution of **sodium 1-heptanesulfonate monohydrate** in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

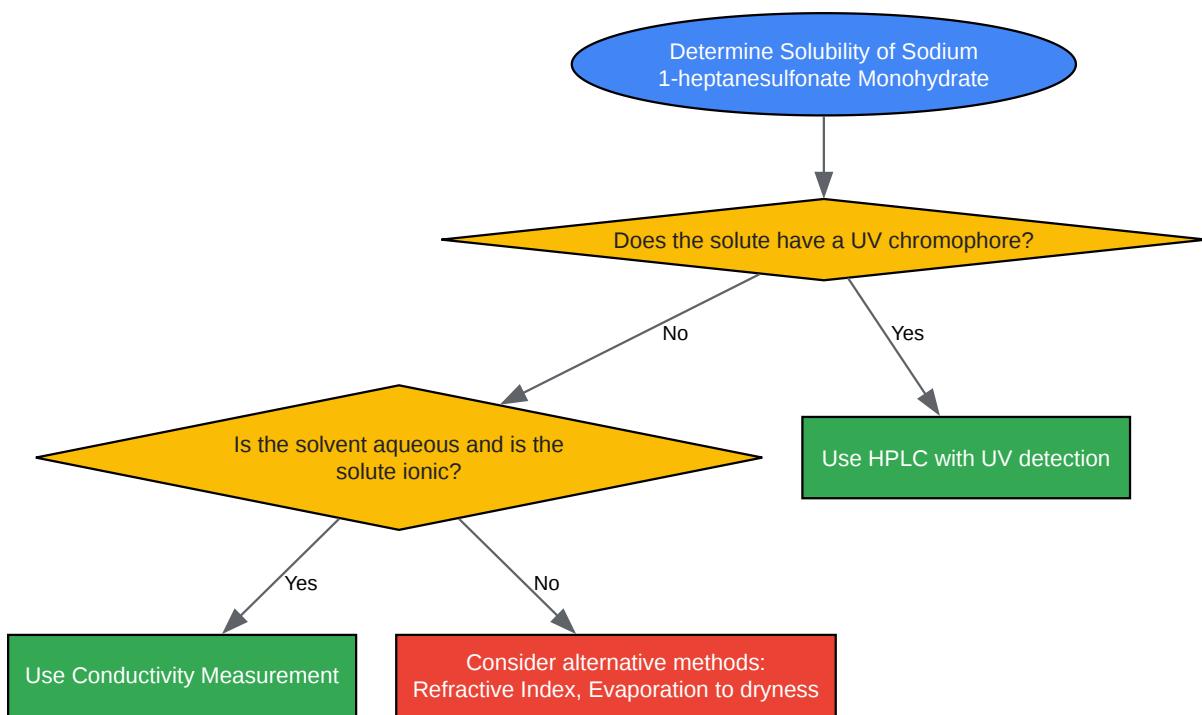
Apparatus and Reagents

- Analytical Balance: Accurate to ± 0.1 mg
- Constant Temperature Bath or Shaker: Capable of maintaining a temperature of 20 ± 0.5 °C[7]
- Glass Flasks with Stoppers
- Centrifuge
- Syringes and Syringe Filters (e.g., 0.45 μ m)
- Volumetric Glassware
- **Sodium 1-heptanesulfonate monohydrate**: Purity $\geq 99\%$
- Solvents: Deionized water, Ethanol (95% or absolute), Methanol (analytical grade)
- Analytical Instrument: HPLC with a UV detector or a conductivity meter.

Experimental Workflow

[Click to download full resolution via product page](#)

Solubility Determination Workflow


Step-by-Step Procedure

- Preparation of the Test Solution: To a flask, add a measured volume of the solvent (e.g., 100 mL of deionized water). Add an excess amount of **sodium 1-heptanesulfonate monohydrate** to ensure that a saturated solution is formed. The flask is then securely stoppered.

- Equilibration: The flask is placed in a constant temperature shaker bath set at a specific temperature, typically 20 °C. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration).
- Phase Separation: Once equilibrium is reached, the agitation is stopped, and the flask is allowed to stand in the constant temperature bath for a period to allow the excess solid to settle.
- Sampling: A sample of the supernatant is carefully withdrawn using a syringe.
- Sample Clarification: To ensure that no undissolved particles are present in the analytical sample, the withdrawn aliquot is centrifuged and/or filtered through a syringe filter (e.g., 0.45 µm) that does not adsorb the solute.
- Analysis: The concentration of **sodium 1-heptanesulfonate monohydrate** in the clear filtrate is determined using a suitable and validated analytical method. Given its use in chromatography, HPLC with UV detection would be an appropriate method. Alternatively, for aqueous solutions, conductivity measurements could be correlated to concentration.
- Replicate Experiments: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Logical Framework for Method Selection

The choice of analytical method for determining the concentration of the dissolved solute is critical for obtaining accurate solubility data. The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

[Click to download full resolution via product page](#)

Analytical Method Selection Logic

Conclusion

Sodium 1-heptanesulfonate monohydrate is readily soluble in water and has limited solubility in lower alcohols like methanol and ethanol. For applications requiring its use in other organic solvents, solubility studies are recommended. The provided experimental protocol, based on established international guidelines, offers a robust framework for determining the solubility of this compound in various solvents, ensuring accurate and reproducible data for research and drug development purposes. The conflicting qualitative reports on its aqueous solubility highlight the importance of relying on quantitative data from reputable sources and performing in-house verification when necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. ulab360.com [ulab360.com]
- 3. Sodium 1-heptanesulfonate 1-Heptanesulfonic acid sodium salt [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mdpi.com [mdpi.com]
- 6. materialneutral.info [materialneutral.info]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 9. filab.fr [filab.fr]
- To cite this document: BenchChem. [Solubility of Sodium 1-heptanesulfonate monohydrate in water and organic solvents.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324521#solubility-of-sodium-1-heptanesulfonate-monohydrate-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com